amine CAS No. 1501932-07-5](/img/structure/B1449143.png)

[(4-Chloro-2-methylphenyl)methyl](propan-2-yl)amine

Overview

Description

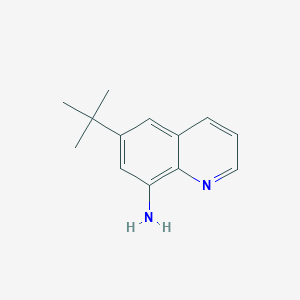

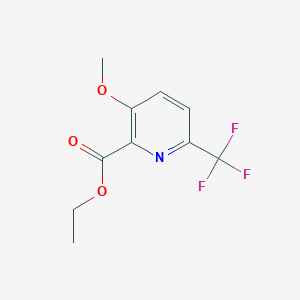

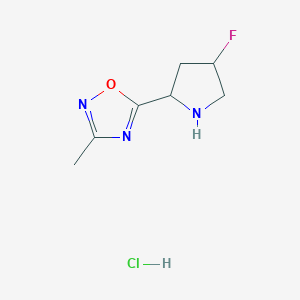

Compounds like “(4-Chloro-2-methylphenyl)methylamine” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups . The presence of the chlorine atom and the methyl group on the phenyl ring suggests that this compound might have interesting chemical properties.

Synthesis Analysis

The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions or other types of organic reactions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of a compound like this would consist of a phenyl ring (a six-membered carbon ring) with a chlorine atom and a methyl group attached, connected to a nitrogen atom, which is in turn connected to a propyl group .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The chlorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have higher boiling points than comparable hydrocarbons due to their ability to form hydrogen bonds .Scientific Research Applications

Synthetic Cathinones and Psychoactive Research

(4-Chloro-2-methylphenyl)methylamine is structurally related to synthetic cathinones, which are psychoactive substances. Research in this field focuses on understanding the mechanism of action of these compounds, particularly their ability to inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin . This research has significant implications for addressing substance abuse and developing therapeutic interventions for addiction.

Crystallography and Spectroscopic Analysis

The compound’s structure allows for detailed crystallographic studies and spectroscopic characterization . These studies are crucial for identifying new psychoactive substances (NPS) and understanding their properties. Techniques like X-ray crystallography, NMR, UHPLC-QQQ-MS/MS, and GC-MS are employed to elucidate the molecular structure and behavior of such compounds .

Pharmacological Applications

Research into the pharmacological applications of diazine alkaloids, which include compounds like (4-Chloro-2-methylphenyl)methylamine, reveals a wide range of potential uses. These compounds exhibit activities such as antimicrobial , antifungal , antiparasitic , and antitumor effects. They are also explored for their potential in treating cardiovascular diseases and as antihypertensive agents .

Herbicidal and Antitumor Activity

A chloro-substituted analog of the compound has shown promise as a herbicidal ionic liquid . Notably, it has exhibited pronounced antitumor activity . This opens up avenues for the development of new herbicides with additional beneficial properties .

Drug Development and Synthesis

The compound’s structure serves as a building block for the synthesis of various drugs. It is part of a class of molecules that are integral to creating medications for a range of diseases, including leukemia , breast cancer , and idiopathic pulmonary fibrosis . The compound’s versatility in drug synthesis makes it a valuable subject of study .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(4-chloro-2-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYAWIXCJUNADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chloro-2-methylphenyl)methyl](propan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

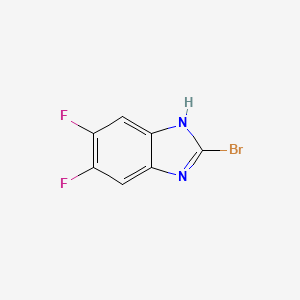

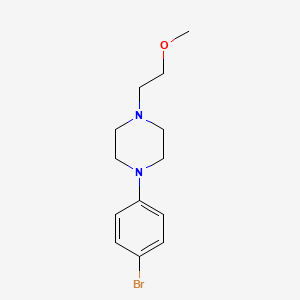

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

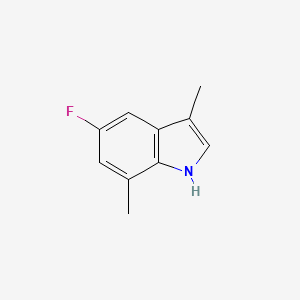

![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)